NSC 617145 was developed under the auspices of the National Institute on Aging and is part of a broader investigation into small molecules that inhibit helicase activity. Its primary classification falls under neoplasms, indicating its relevance in cancer therapy, particularly in cells with defective DNA repair mechanisms such as those seen in Werner syndrome and Fanconi anemia.
The synthesis of NSC 617145 involves a series of chemical reactions designed to produce a compound that effectively inhibits WRN helicase activity. While specific synthetic pathways are not detailed in the available literature, it is known that NSC 617145 is structurally related to other WRN inhibitors like NSC 19630.
The synthesis generally includes:
The final product is characterized by its molecular formula and a molecular weight of approximately 400.04 g/mol .
The molecular structure of NSC 617145 features multiple functional groups that contribute to its biological activity:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of NSC 617145 during synthesis .
NSC 617145 participates in several significant chemical reactions, primarily involving:
These reactions highlight NSC 617145's potential as a therapeutic agent in treating cancers characterized by DNA repair deficiencies.
The mechanism of action for NSC 617145 involves:
This mechanism underscores the compound's potential utility in cancer therapies targeting cells with compromised DNA repair pathways.
NSC 617145 possesses several notable physical and chemical properties:
These properties are critical for its application in biological assays and potential therapeutic settings.
NSC 617145 has several promising applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3